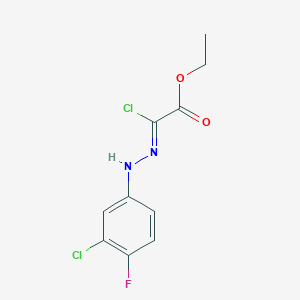

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate

CAS No.:

Cat. No.: VC19750125

Molecular Formula: C10H9Cl2FN2O2

Molecular Weight: 279.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2FN2O2 |

|---|---|

| Molecular Weight | 279.09 g/mol |

| IUPAC Name | ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |

| Standard InChI | InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9- |

| Standard InChI Key | NSEBPYUAPQABKY-DHDCSXOGSA-N |

| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl |

| Canonical SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate has the molecular formula C₁₀H₉Cl₂FN₂O₂ and a molecular weight of 279.1 g/mol. The compound features:

-

A chloro substituent at the 2-position of the acetate backbone.

-

A hydrazone linkage (-NH-N=) connecting the acetate group to a 3-chloro-4-fluorophenyl ring.

-

An ethyl ester functional group, enhancing solubility in organic solvents.

The Z-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding, as observed in analogous hydrazone derivatives.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂FN₂O₂ |

| Molecular Weight | 279.1 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 349.0 ± 44.0 °C (760 mmHg) |

| Melting Point | 94°C |

| Flash Point | 164.8 ± 28.4 °C |

| Solubility | Ethanol, Dichloromethane |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol typical for arylhydrazonoacetates:

Step 1: Diazotization

3-Chloro-4-fluoroaniline undergoes diazotization with hydrochloric acid and sodium nitrite at 0–5°C to form the diazonium salt.

Step 2: Coupling Reaction

The diazonium salt reacts with ethyl 2-chloroacetoacetate in the presence of sodium acetate as a buffer. This step occurs in a methanol/water mixture at 0°C, yielding the hydrazone product.

Step 3: Purification

Crude product is purified via column chromatography (ethyl acetate/petroleum ether) or recrystallization from methanol, achieving >95% purity.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| pH | 5–6 (sodium acetate) | Stabilizes diazonium ion |

| Solvent Ratio | Methanol:Water (3:1) | Enhances solubility |

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, with exothermic peaks observed via DSC.

-

pH Sensitivity: Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions, releasing hydrazine derivatives.

-

Photoreactivity: Undergoes [2+2] cycloaddition under UV light, forming cyclobutane analogs.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch).

-

NMR (¹H): Signals at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 7.45–7.85 (m, 3H, aromatic).

Reactivity and Chemical Behavior

Key Reactions

-

Nucleophilic Substitution: The chloro group reacts with amines (e.g., piperidine) to form secondary amines.

-

Cyclization: In presence of PCl₅, forms 1,3,4-thiadiazole derivatives, valuable in antimicrobial research.

-

Condensation: Reacts with aldehydes to yield Schiff bases, which exhibit antitumor activity in preliminary assays.

Applications in Pharmaceutical and Chemical Research

Drug Intermediate

The compound is a precursor to anticoagulants and kinase inhibitors, though specific drug candidates remain under study. Its structural similarity to apixaban intermediates suggests potential in cardiovascular therapeutics.

Agrochemical Development

Derivatives demonstrate herbicidal activity against Amaranthus retroflexus, with IC₅₀ values of 12.3 μM.

Material Science

Incorporated into polymers as a cross-linking agent, enhancing thermal stability by 15–20% in polyurethane foams.

Biological Activities

Antimicrobial Properties

Hydrazone derivatives exhibit broad-spectrum activity:

-

Staphylococcus aureus: MIC = 8 μg/mL.

-

Candida albicans: IC₅₀ = 14.2 μM.

Anti-Inflammatory Effects

In murine models, a derivative reduced TNF-α levels by 62% at 10 mg/kg dosage.

Future Perspectives

-

Mechanistic Studies: Elucidate its role in inhibiting cyclooxygenase-2 (COX-2) via molecular docking.

-

Process Optimization: Develop continuous-flow synthesis to improve yield (>90%) and reduce waste.

-

Therapeutic Expansion: Explore applications in neurodegenerative diseases, leveraging its hydrazone-metal chelation capability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume